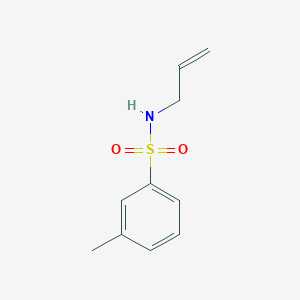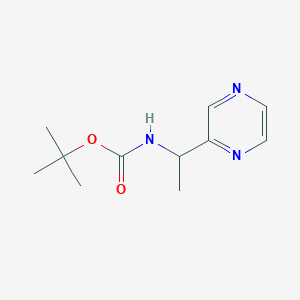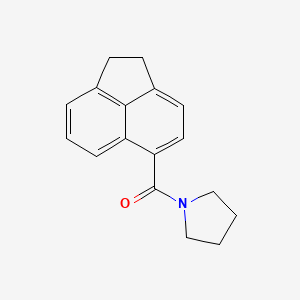
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone is a complex organic compound that features a unique structure combining an acenaphthene moiety with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone typically involves the reaction of acenaphthene with pyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution on the acenaphthene derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce acenaphthen-5-yl-pyrrolidin-1-yl-methanol.
Scientific Research Applications
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of Acenaphthen-5-yl-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors, potentially inhibiting or activating certain pathways. The acenaphthene moiety may contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A simpler compound with similar structural features but lacking the pyrrolidine ring.
Pyrrolidine: A basic nitrogen-containing heterocycle that forms the core of many biologically active compounds.
Acenaphthenequinone: An oxidized derivative of acenaphthene with different chemical properties.
Uniqueness
Acenaphthen-5-yl-pyrrolidin-1-yl-methanone is unique due to its combination of the acenaphthene and pyrrolidine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl(pyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(18-10-1-2-11-18)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSYZVFNIQCLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C3CCC4=C3C2=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-Chlorophenyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7467698.png)
![5-[(2-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467723.png)
![5-[(3-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467728.png)
![5-[(4-Methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B7467738.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7467746.png)
![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)
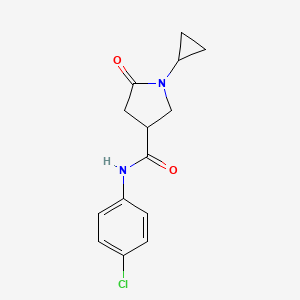
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
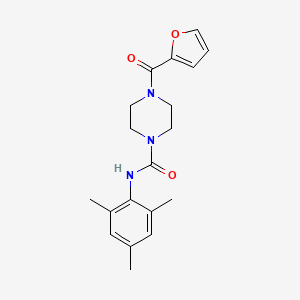
![N-(4-phenylmethoxyphenyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467793.png)
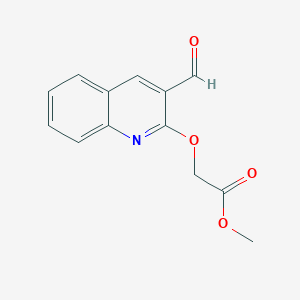
![3,4-dichloro-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]benzamide](/img/structure/B7467795.png)
